2,3,3-Trifluoropentanoic acid 2,3,3-Trifluoropentanoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC17640184
InChI: InChI=1S/C5H7F3O2/c1-2-5(7,8)3(6)4(9)10/h3H,2H2,1H3,(H,9,10)
SMILES:
Molecular Formula: C5H7F3O2
Molecular Weight: 156.10 g/mol

2,3,3-Trifluoropentanoic acid

CAS No.:

Cat. No.: VC17640184

Molecular Formula: C5H7F3O2

Molecular Weight: 156.10 g/mol

* For research use only. Not for human or veterinary use.

2,3,3-Trifluoropentanoic acid -

Specification

Molecular Formula C5H7F3O2
Molecular Weight 156.10 g/mol
IUPAC Name 2,3,3-trifluoropentanoic acid
Standard InChI InChI=1S/C5H7F3O2/c1-2-5(7,8)3(6)4(9)10/h3H,2H2,1H3,(H,9,10)
Standard InChI Key SCHYBEBGIKZSHL-UHFFFAOYSA-N
Canonical SMILES CCC(C(C(=O)O)F)(F)F

Introduction

Synthetic Methodologies

ParameterCF₃CH₂CH₂ICF₃(CH₂)₃I
Conversion (%)9278
Byproduct Formation18%32%
Isolated Yield84%65%

Scale-up beyond 5g proved problematic due to:

  • Exothermic decomposition of alkylating agents

  • Oxygen sensitivity of nickel complexes

  • Homogenization challenges in viscous DMF solutions

Dynamic Kinetic Resolution (DKR)

The DKR approach demonstrated superior scalability (20g batches) through nickel-mediated racemate resolution :

Optimized Procedure

  • Racemic substrate (16.6g) + (S)-ligand (30g) in degassed MeOH

  • NiCl₂ (10.4g) + K₂CO₃ (55.4g) at 50°C for 2.5hr

  • Acidic workup (AcOH/H₂O) yields diastereomerically pure complex

  • Fmoc-protection achieves 98.2% ee final product

Critical success factors:

  • Strict oxygen exclusion (<5ppm)

  • Precise temperature control (±2°C)

  • Ligand recycling efficiency of 91% after three cycles

Pharmaceutical Applications

While 2,3,3-trifluoropentanoic acid itself remains under investigation, structural analogues demonstrate compelling bioactivity:

Case Study: Avagacestat (γ-Secretase Inhibitor)

  • Incorporates (S)-2-amino-5,5,5-trifluoropentanoic acid residue

  • Phase II trials showed 40% Aβ42 reduction vs placebo

  • Improved blood-brain barrier penetration vs non-fluorinated analogues

Table 2: Fluorinated Amino Acid Drug Candidates

CompoundTargetCF₃ PositionClinical Phase
TafenoquineMalariaAromaticApproved (2018)
RoniciclibNSCLCHeteroaromaticPhase III
BAY-38-7271NeuroprotectionAliphaticPhase II

Physicochemical Properties

Acid Dissociation Constants

The trifluoromethyl group lowers pKa compared to pentanoic acid:

  • Predicted pKa: 2.18 (vs 4.88 for pentanoic acid)

  • Calculated via Hammett σₐ values: ΔpKa = -2.7

Thermal Stability

DSC analysis of related compounds shows:

  • Decomposition onset: 218°C

  • ΔH decomposition: 148 kJ/mol

  • Char residue: 12% at 600°C

Industrial Scale-Up Challenges

Key bottlenecks identified from pilot studies:

  • Nickel catalyst recovery (current efficiency: 78%)

  • CF₃ precursor costs ($2,450/kg at 20kg scale)

  • Waste stream management (fluoride content: 6,200 ppm)

Future Research Directions

  • Development of heterogeneous nickel catalysts

  • Continuous flow synthesis platforms

  • Biocatalytic fluorination strategies

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